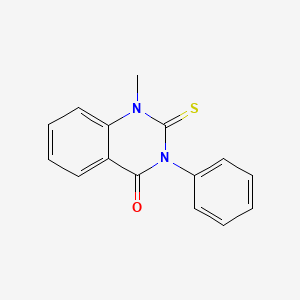![molecular formula C11H15NO B14699067 1-[Ethyl(phenyl)amino]propan-2-one CAS No. 31399-19-6](/img/structure/B14699067.png)
1-[Ethyl(phenyl)amino]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Ethyl(phenyl)amino]propan-2-one is an organic compound with a complex structure that includes an ethyl group, a phenyl group, and an amino group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-[Ethyl(phenyl)amino]propan-2-one can be synthesized through several methods. One common approach involves the reaction of ethylamine with phenylacetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.
化学反応の分析
Types of Reactions: 1-[Ethyl(phenyl)amino]propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-[Ethyl(phenyl)amino]propan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[Ethyl(phenyl)amino]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Phenylacetone: A structurally related compound with similar chemical properties.
Benzyl methyl ketone: Another related compound used in similar applications.
Uniqueness: 1-[Ethyl(phenyl)amino]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of organic chemistry.
特性
CAS番号 |
31399-19-6 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
1-(N-ethylanilino)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChIキー |
CYEMHSCMWFSPPT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


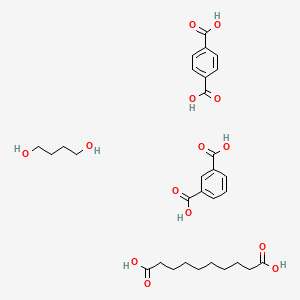
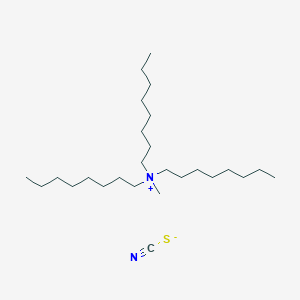

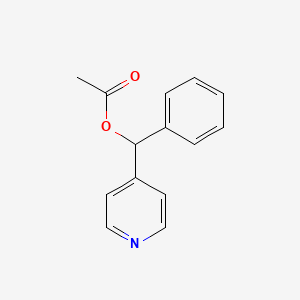
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
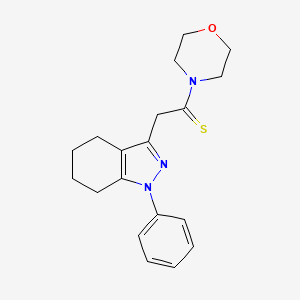
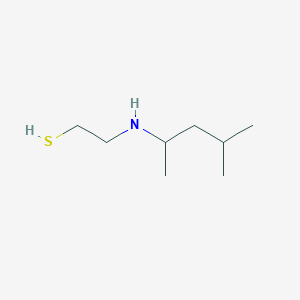
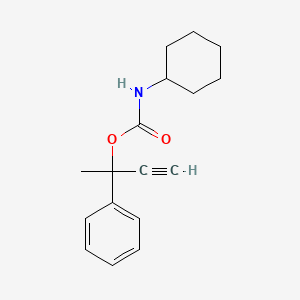
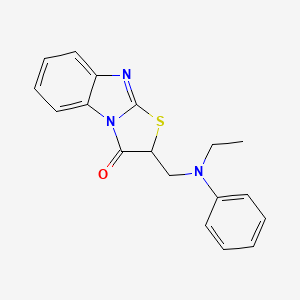
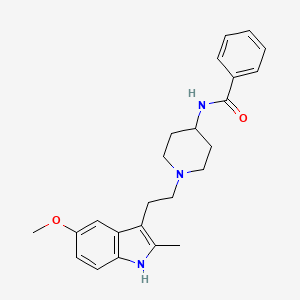
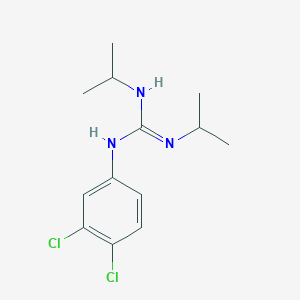

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
